molecular formula C7H6N2O B1403559 5-Ethynyl-2-methoxypyrimidine CAS No. 1059705-07-5

5-Ethynyl-2-methoxypyrimidine

Cat. No.: B1403559
CAS No.: 1059705-07-5
M. Wt: 134.14 g/mol
InChI Key: GKQCCYOUHFQJSX-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methoxypyrimidine is an organic compound with the molecular formula C7H6N2O. It is a derivative of pyrimidine, characterized by the presence of an ethynyl group at the 5-position and a methoxy group at the 2-position.

Biochemical Analysis

Biochemical Properties

5-Ethynyl-2-methoxypyrimidine plays a crucial role in biochemical reactions, particularly in the context of DNA synthesis and repair. It is known to interact with several enzymes and proteins involved in these processes. For instance, it is a substrate for nucleotide excision repair enzymes, which recognize and remove damaged DNA . Additionally, this compound can be incorporated into DNA during replication, allowing researchers to track DNA synthesis and cell proliferation

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into DNA, this compound can induce cytotoxicity and genotoxicity, leading to cell cycle arrest and apoptosis . This compound has been shown to have higher cytotoxicity compared to other thymidine analogs, particularly in cells with defective DNA repair mechanisms . These cellular effects highlight the importance of this compound in studying cell biology and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into DNA and subsequent interactions with DNA repair enzymes. Once incorporated into the DNA, it is recognized as a damaged nucleotide by the nucleotide excision repair machinery, which excises it from the DNA strand . This process can lead to a cycle of excision and reincorporation, ultimately resulting in cell death . Additionally, this compound can inhibit DNA synthesis by terminating the DNA chain, further contributing to its cytotoxic effects . Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under experimental conditions, allowing for consistent results in DNA synthesis and cell proliferation assays . Prolonged exposure to this compound can lead to long-term effects on cellular function, including persistent DNA damage and alterations in gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively label replicating DNA without causing significant toxicity . Higher doses of this compound can lead to adverse effects, including cytotoxicity and genotoxicity . These threshold effects are critical for determining the appropriate dosage for experimental and therapeutic applications. Additionally, the compound’s toxicity profile must be carefully evaluated to avoid potential side effects in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its incorporation into DNA. It is metabolized by enzymes such as cytidine deaminase and deoxycytidine kinase, which convert it into its active form . These metabolic pathways are essential for the compound’s incorporation into DNA and its subsequent biological effects. Additionally, the interactions between this compound and these enzymes can influence its metabolic flux and overall efficacy in biochemical assays.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. This compound is known to have high gastrointestinal absorption and can cross the blood-brain barrier . Once inside the cells, it is distributed to the nucleus, where it is incorporated into DNA during replication . The efficient transport and distribution of this compound are crucial for its effectiveness in labeling DNA and studying cellular processes.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it is incorporated into replicating DNA. This localization is facilitated by its structural similarity to thymidine, allowing it to be recognized by DNA polymerases and incorporated into the DNA strand . The presence of this compound in the nucleus is essential for its role in tracking DNA synthesis and studying cell proliferation. Additionally, its subcellular localization can influence its activity and function in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-methoxypyrimidine typically involves the reaction of 2-methoxypyrimidine with an ethynylating agent under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-methoxypyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .

Scientific Research Applications

5-Ethynyl-2-methoxypyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-2-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethynyl group and a methoxy group on the pyrimidine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

5-ethynyl-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-3-6-4-8-7(10-2)9-5-6/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQCCYOUHFQJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059705-07-5
Record name 5-ethynyl-2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-5-((trimethylsilyl)ethynyl)pyrimidine (520 mg, 2.5 mmol) in DMF (10 mL) and water (1 mL) was added potassium fluoride (290 mg, 5 mmol) and the mixture was stirred at 0° C. for 1 h. Diethyl ether (100 mL) was added and the solution was washed with water (2×10 mL) and brine (10 mL), dried over MgSO4 and concentrated. The title compound was isolated by silica gel:chromatography (9:1 CH2Cl2/hexane) as a clear oil (120 mg, 36%). 1H NMR (400 MHz, CDCl3) δ 8.62 (s, 2H), 4.05 (s, 3H), 3.28 (s, 1H).
Name
2-methoxy-5-((trimethylsilyl)ethynyl)pyrimidine
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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